methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 725217-64-1
Cat. No.: VC11813516
Molecular Formula: C15H14F2N4O3
Molecular Weight: 336.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 725217-64-1 |
|---|---|
| Molecular Formula | C15H14F2N4O3 |
| Molecular Weight | 336.29 g/mol |
| IUPAC Name | methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H14F2N4O3/c1-8-11(13(22)23-2)12(21-15(20-8)18-7-19-21)9-5-3-4-6-10(9)24-14(16)17/h3-7,12,14H,1-2H3,(H,18,19,20) |
| Standard InChI Key | AIOWXDJGGDVAHD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC |
Introduction
Methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structural features, which include a triazole ring fused to a pyrimidine moiety, along with a difluoromethoxy group and a methyl group attached to the phenyl ring and the pyrimidine core, respectively. These substituents enhance its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate typically involves several key steps, including refluxing in organic solvents and the use of catalysts like zinc chloride or bases to facilitate reactions. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Biological Activities
Compounds within the triazolopyrimidine class exhibit significant biological activities, including anti-inflammatory and antiviral effects. The difluoromethoxy group in this compound enhances its biological activity and solubility, making it a promising candidate for therapeutic applications. Quantitative structure–activity relationship (QSAR) analyses are often employed to predict biological activity based on structural features.
Chemical Reactivity
The chemical reactivity of methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate can be explored through various synthetic pathways. Notably, the triazolo-pyrimidine core is known for its ability to participate in nucleophilic substitutions and electrophilic additions due to the presence of nitrogen atoms in the ring structure. Additionally, reactions involving functional groups such as the carboxylate can lead to esterification or amidation processes.
Applications and Future Research Directions
This compound has potential applications in various scientific fields, particularly in medicinal chemistry. Research continues to explore the full range of biological activities associated with this compound and its derivatives to develop effective therapeutic agents. The unique structural features and biological activities of methyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate make it an interesting subject for further investigation into its pharmacological properties and potential therapeutic uses.
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